2-PHENYL-N~4~-(2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}ETHYL)-4-QUINOLINECARBOXAMIDE
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Overview
Description
2-PHENYL-N~4~-(2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}ETHYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes quinoline and phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-PHENYL-N~4~-(2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}ETHYL)-4-QUINOLINECARBOXAMIDE involves multiple steps, typically starting with the preparation of the quinoline and phenyl intermediates. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-PHENYL-N~4~-(2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}ETHYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-PHENYL-N~4~-(2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}ETHYL)-4-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Compared to other similar compounds, 2-PHENYL-N~4~-(2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}ETHYL)-4-QUINOLINECARBOXAMIDE stands out due to its unique structure and potential biological activities. Similar compounds include:
2-phenyl-4-quinolinecarboxamide: Lacks the additional phenyl and aminoethyl groups.
N-(2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}ethyl)-4-quinolinecarboxamide: Lacks one phenyl group.
These structural differences contribute to variations in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C34H26N4O2 |
---|---|
Molecular Weight |
522.6g/mol |
IUPAC Name |
2-phenyl-N-[2-[(2-phenylquinoline-4-carbonyl)amino]ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C34H26N4O2/c39-33(27-21-31(23-11-3-1-4-12-23)37-29-17-9-7-15-25(27)29)35-19-20-36-34(40)28-22-32(24-13-5-2-6-14-24)38-30-18-10-8-16-26(28)30/h1-18,21-22H,19-20H2,(H,35,39)(H,36,40) |
InChI Key |
CPFWXOJFNGSAFO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
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